Cas no 19358-23-7 (2-Propenamide,N-(2,4-dimethylphenyl)-3-phenyl-)

2-Propenamide,N-(2,4-dimethylphenyl)-3-phenyl- structure
19358-23-7 structure
Product Name:2-Propenamide,N-(2,4-dimethylphenyl)-3-phenyl-
CAS No:19358-23-7
MF:C17H17NO
MW:251.322984457016
CID:228812
PubChem ID:721431
Update Time:2025-04-19

2-Propenamide,N-(2,4-dimethylphenyl)-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-(2,4-dimethylphenyl)-3-phenyl-
    • (E)-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide
    • (2e)-n-(2,4-dimethylphenyl)-3-phenylacrylamide
    • (2E)-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide
    • AC1LF1GE
    • AC1Q5MS8
    • AR-1A2355
    • ARONIS019174
    • cinnamic acid-(2,4-dimethyl-anilide)
    • KST-1A2429
    • N-(2,4-Dimethyl-phenyl)-cinnamamid
    • NSC191389
    • Zimtsaeure-(2,4-dimethyl-anilid)
    • AURORA 2286
    • (2E)-N-(2,4-dimethylphenyl)-3-phenyl-2-propenamide
    • 19358-23-7
    • SR-01000409394
    • SR-01000409394-1
    • AKOS000486586
    • AB00074464-01
    • N-(2,4-dimethylphenyl)-3-phenylacrylamide
    • CCG-35191
    • CHEMBL1978533
    • DTXSID00352238
    • NSC-191389
    • PD011718
    • Inchi: 1S/C17H17NO/c1-13-8-10-16(14(2)12-13)18-17(19)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b11-9+
    • InChI Key: LBOGMVZLOOVSQX-PKNBQFBNSA-N
    • SMILES: O=C(/C=C/C1C=CC=CC=1)NC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 251.13111
  • Monoisotopic Mass: 251.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
  • LogP: 4.02830
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